potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate

Process chemistry Salt formation Solid-state properties

Sourcing enantiopure ledipasvir intermediates for ANDA development is hindered by racemic resolution's ~33% yield and the free acid's hygroscopicity. This crystalline, non-hygroscopic potassium salt solves both: • ≥97% HPLC purity (commercial specs ≥99%) for reliable impurity profiling • (S)-configured; directly compatible with HATU/EDCI-mediated amide coupling • 86% isolated yield from free acid enables precise stoichiometric control Supplied with full NMR characterization (¹H, ¹³C, rotamer assignments). For R&D and further manufacturing use only.

Molecular Formula C12H19KNO4
Molecular Weight 280.38 g/mol
CAS No. 1441673-92-2
Cat. No. B592070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepotassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate
CAS1441673-92-2
Molecular FormulaC12H19KNO4
Molecular Weight280.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(CC2)CC1C(=O)O.[K]
InChIInChI=1S/C12H19NO4.K/c1-11(2,3)17-10(16)13-7-12(4-5-12)6-8(13)9(14)15;/h8H,4-7H2,1-3H3,(H,14,15);/t8-;/m0./s1
InChIKeyOIXJIAROEBXHCQ-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium (S)-Boc-5-azaspiro[2.4]heptane-6-carboxylate: Key NS5A Inhibitor Intermediate


Potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate is the monopotassium salt of (S)-N-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid, a chiral, non-proteinogenic, spirocyclopropane-fused proline analogue [1]. This compound serves as a registered key intermediate in the industrial synthesis of the hepatitis C virus (HCV) NS5A inhibitor ledipasvir (GS-5885), a component of the fixed-dose combination Harvoni® [2]. It is supplied as an enantiomerically enriched (S)-configured crystalline solid with an empirical formula of C₁₂H₁₈KNO₄ (MW 279.37) and is typically characterized by ≥97% HPLC purity, with commercial specifications reaching ≥99.0% .

Chirality (S)-enantiomer required for ledipasvir stereochemistry and API purity
Protection N-Boc group remains intact during metalation/coupling; orthogonal to other protecting groups
Salt form Crystalline potassium salt enables accurate weighing; non-hygroscopic vs. free acid oil

Potassium (S)-Boc-5-azaspiro[2.4]heptane-6-carboxylate: Why Analogs Fail


Interchangeability among in-class 5-azaspiro[2.4]heptane-6-carboxylate derivatives is precluded by three tightly coupled requirements of the ledipasvir synthetic route: (i) strict (S)-enantiomeric configuration at C-6, as the opposite antipode yields a diastereomeric API that is pharmacologically incompetent and constitutes a regulated impurity [1]; (ii) the N-Boc protecting group, which must remain intact during metalation and coupling steps while being orthogonal to other protecting groups in the convergent assembly [1]; and (iii) the potassium carboxylate salt form, which provides a crystalline, non-hygroscopic intermediate that can be isolated with high purity and accurately weighed for stoichiometric control, whereas the corresponding free acid (CAS 1129634-44-1) is an oil or amorphous solid susceptible to moisture absorption and decomposition . Competing synthesis routes using racemic resolution deliver the desired (S)-enantiomer in only ~33% yield with expensive resolving agents, making the enantioselective catalytic route quantitatively and economically differentiated [2].

Enantiomer (R)-enantiomer or racemate would produce a diastereomeric API impurity; stereochemistry must be maintained.
Protecting group Removal or alteration of the N-Boc group disrupts the convergent synthetic sequence; orthogonal protection is essential.
Counterion Free acid (CAS 1129634-44-1) is an oil/hygroscopic, leading to weighing errors and moisture sensitivity in coupling steps.

Quantitative Evidence: Potassium Salt vs. Analogs


Crystallinity: Potassium Salt vs. Free Acid

The target potassium salt is isolated as a crystalline white solid in 86% yield from the free acid precursor via treatment with 1.0 M potassium tert-butoxide in 2-MeTHF/THF at 20–40 °C . In contrast, the direct free acid (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid (CAS 1129634-44-1) is consistently obtained as an oil [1] and exhibits hygroscopic behavior with documented instability under high humidity and acidic/basic conditions . Potassium salt formation converts an intractable oil into a readily filterable, dryable solid that can be precisely weighed for subsequent cGMP coupling steps, eliminating gravimetric uncertainty and material transfer losses inherent to oily intermediates.

Crystallinity: salt vs. free acid
Head-to-head
86% isolated yield, crystalline white solid vs. free acid as oil (hygroscopic, unstable).
Enables precise stoichiometric control and eliminates in-house salt formation.
Free acid susceptible to moisture and decomposition.
Process chemistry Salt formation Solid-state properties Ledipasvir intermediate

Catalytic Enantioselective Route vs. Chiral Resolution

The catalytic enantioselective route to the precursor (S)-N-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid achieves a 95:5 enantiomeric ratio (e.r.) at the key 4-methyleneproline intermediate stage, as determined by chiral HPLC [1]. The overall three-step sequence from the methylene proline tert-butyl ester proceeds in 49% overall yield (dibromocyclopropanation: 73% → ester hydrolysis: 80% → hydrogenolytic debromination: 83%) [1]. In contrast, the alternative chiral resolution route using (1S,2R)-1-amino-2-indanol as a resolving agent delivers the desired (S)-enantiomer in only ~33% yield, with documented operational complexity and high reagent cost [2]. The catalytic route provides a 1.48-fold yield advantage over the resolution approach.

Enantioselective route vs. resolution
Head-to-head
95:5 e.r., 49% overall yield (catalytic) vs. ~33% yield (resolution).
Higher enantiopurity and material efficiency; avoids 50% material loss of resolution.
Catalytic PTC route uses cinchonidine-derived catalyst.
Asymmetric catalysis Enantioselective synthesis Phase-transfer catalysis Spirocyclopropane

Cyclopropanation: CBr₃CO₂Na vs. Simmons–Smith & Bromoform

The key spirocyclopropane ring construction exhibits strong reagent-dependence. Using sodium trichloroacetate (CBr₃CO₂Na) on the tert-butyl ester substrate, dibromocyclopropanation proceeds in 73% yield [1]. This substantially outperforms two alternative approaches: (a) classical Simmons–Smith cyclopropanation (ZnEt₂, CH₂I₂) of the same substrate, which gave complex mixtures with significant deprotection side-products [1], and (b) dibromocarbene addition from bromoform (CHBr₃) onto the corresponding free carboxylic acid substrate, which yielded only 40% [1]. The 73% yield represents a 1.83-fold improvement over the bromoform/free acid method.

Cyclopropanation method
Head-to-head
73% yield (CBr₃CO₂Na/ester) vs. 40% (CHBr₃/acid); Simmons–Smith gave complex mixtures.
Reagent choice critical for viable spirocycle construction and cost.
CBr₃CO₂Na method avoids deprotection side-products.
Cyclopropanation Dibromocarbene Spirocyclic building block Reaction optimization

Commercial Purity: High Specification vs. Standard Intermediate

Commercial suppliers of the potassium salt specify purity at ≥99.0% by HPLC, with strict limits on individual unspecified impurities and total impurities [1]. This contrasts with the typical purity specification of 97.0–98.0% for the corresponding free acid (CAS 1129634-44-1) from multiple vendors . The elevated purity specification is critical because trace impurities in the spirocyclic intermediate can participate in unintended side reactions during the multi-step convergent assembly of ledipasvir, generating difficult-to-purge by-products that compromise API purity [1].

Commercial purity
Specification review
Potassium salt: ≥99.0% HPLC; free acid typically 97–98%.
Reduces impurity burden in downstream coupling and API purification.
Essential for cGMP intermediate supply.
Pharmaceutical intermediate Purity specification Quality control cGMP synthesis

Debromination: Hydrogenolysis vs. Radical Reduction

In the final step of the spirocyclopropane core assembly, catalytic hydrogenolysis (H₂, Pd/C) removes both bromine atoms from the dibromocyclopropane intermediate in 83% yield while preserving the (S)-configuration at C-6 as a single stereoisomer [1]. The alternative radical debromination using tris(trimethylsilyl)silane (TTMSS) and AIBN achieves only 53% yield under comparable conditions [1]. This 1.57-fold yield advantage, combined with the operational simplicity of heterogeneous catalysis (no stoichiometric organosilane reagent to remove), makes the hydrogenolytic route the preferred industrial process—and the potassium salt derived from this route benefits from higher throughput and lower residual metal/organic contamination risk.

Debromination step
Head-to-head
83% yield (H₂/Pd-C) vs. 53% (TTMSS/AIBN); single (S)-stereoisomer retained.
Higher yield and cleaner profile; avoids organosilicon by-products.
Hydrogenolysis conditions: H₂ (1 atm), rt.
Debromination Hydrogenolysis Radical reduction Diastereoselectivity

Potassium (S)-Boc-5-azaspiro[2.4]heptane-6-carboxylate: Application Scenarios


cGMP Ledipasvir API Manufacturing

This potassium salt is the preferred spirocyclic fragment for the industrial-scale convergent synthesis of ledipasvir API. The crystalline, non-hygroscopic nature of the potassium salt (86% isolated yield from free acid) enables precise stoichiometric control during the amide bond-forming coupling with the fluorene-imidazole-benzimidazole fragment, a step that is sensitive to both moisture and inaccurate charging. The enantiomeric purity (95:5 e.r.) established during the catalytic asymmetric synthesis [1] is retained through the salt formation and subsequent coupling, ensuring that the final API meets the enantiomeric purity specifications required by ICH Q6A and relevant pharmacopoeial monographs.

Analytical Reference Standard and Impurity Profiling for ANDA

As a characterized ledipasvir intermediate with a ≥99.0% HPLC purity specification [2], this compound serves as both a working reference standard for in-process HPLC monitoring and as the parent compound for identifying and quantifying process-related impurities (e.g., the des-Boc derivative, the (R)-enantiomer, and the free acid, Ledipasvir Impurity-19) [2]. ANDA applicants can use this high-purity potassium salt to establish system suitability parameters and relative response factors for impurity methods without the confounding contribution of the intermediate's own impurity burden.

Medicinal Chemistry of NS5A Inhibitor Analogues

Research groups engaged in HCV NS5A inhibitor SAR studies can utilize this compound as a late-stage diversification point. The potassium carboxylate is directly amenable to HATU- or EDCI-mediated amide coupling with diverse amine-containing fragments, bypassing the need for in situ carboxylate activation. The 49% overall yield catalytic enantioselective route [1] provides a cost-efficient supply of enantiopure material for parallel library synthesis, enabling systematic exploration of the spirocyclic proline region's contribution to GT1a replicon potency, where ledipasvir exhibits an EC₅₀ of 31 pM [3].

Generic Ledipasvir Process Development

For generic pharmaceutical manufacturers developing non-infringing synthetic routes to ledipasvir, this potassium salt represents a standardized, commercially available building block that can serve as a benchmark intermediate. Its well-characterized NMR spectra (¹H, ¹³C, including rotamer assignments) and the documented 86% salt formation yield from the free acid provide a clear target profile against which alternative salt forms (e.g., sodium, calcium, or amine salts) or direct free acid coupling strategies can be quantitatively compared for process efficiency, impurity control, and overall cost of goods.

Application
Selection Property
Validation Focus
Ledipasvir API synthesis
Crystalline potassium salt; defined enantiopurity
Stoichiometric accuracy, moisture sensitivity, coupling efficiency
Impurity profiling reference
High purity specification; low impurity burden
HPLC system suitability, relative response factors, impurity identification
NS5A inhibitor SAR studies
Ready-to-couple carboxylate; retained (S)-configuration
Amide coupling scope, enantiopurity after diversification
Generic route benchmarking
Well-characterized intermediate; documented salt formation yield
Alternative salt comparison, process efficiency, impurity control
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